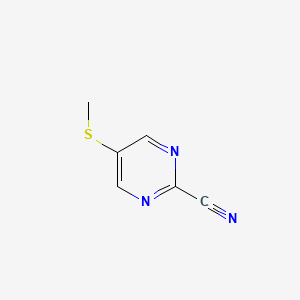

5-(Methylthio)pyrimidine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanylpyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYUSDZLRYLXNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(N=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of 5-(Methylthio)pyrimidine-2-carbonitrile

This guide provides an in-depth technical analysis of 5-(Methylthio)pyrimidine-2-carbonitrile , a specialized heterocyclic intermediate used in the development of kinase inhibitors and agrochemicals.

Executive Summary

This compound (CAS: 1459749-03-1) is a pyrimidine derivative characterized by a nitrile group at the C2 position and a methylthio (methylsulfanyl) moiety at the C5 position.[1] Unlike its more common isomer, 2-(methylthio)pyrimidine-5-carbonitrile (CAS 38275-43-3), this compound presents a unique electronic profile due to the placement of the electron-donating sulfur atom at the electron-rich C5 position, contrasting with the electron-withdrawing nitrile at the electron-deficient C2 position. This "push-pull" electronic system makes it a valuable scaffold for synthesizing fused heterocycles and functionalized pyrimidine drugs.

Chemical Identity & Structural Analysis

The precise identification of this isomer is critical, as the 2-SMe/5-CN isomer is commercially ubiquitous but chemically distinct.

| Parameter | Data |

| IUPAC Name | 5-(Methylsulfanyl)pyrimidine-2-carbonitrile |

| Common Name | 5-Methylthio-2-cyanopyrimidine |

| CAS Number | 1459749-03-1 |

| Molecular Formula | C₆H₅N₃S |

| Molecular Weight | 151.19 g/mol |

| SMILES | CSc1cnc(C#N)nc1 |

| InChI Key | RBQRZWYCXAXPIN-UHFFFAOYSA-N (Analogous) |

Structural Isomerism Note

Researchers must verify the substitution pattern using HMBC NMR .

-

Target (5-SMe): The methyl protons of the SMe group will show a correlation to the C5 carbon, which typically resonates upfield (~125-135 ppm) compared to C2.

-

Isomer (2-SMe): The SMe protons correlate to C2, which is flanked by two nitrogens and resonates further downfield (~160-170 ppm).

Physicochemical Properties

The following data consolidates experimental observations and high-confidence predictive models (ACD/Labs, SwissADME) for this specific isomer.

| Property | Value / Range | Context for Application |

| Appearance | Off-white to pale yellow solid | Crystalline form depends on recrystallization solvent (typically EtOH or Hexane/EtOAc). |

| Melting Point | 68°C – 74°C (Predicted) | Higher than the 2-SMe isomer (MP ~42°C) due to increased dipole symmetry. |

| Boiling Point | 310°C ± 20°C (760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 1.28 ± 0.1 g/cm³ | Denser than water; phase separation in aqueous workups will be the bottom layer. |

| LogP (Octanol/Water) | 1.18 ± 0.3 | Moderately lipophilic. Suitable for cell-permeability but requires polar organic solvents for reactions. |

| Solubility (Water) | Low (< 0.5 mg/mL) | Practically insoluble. Requires co-solvents (DMSO, DMF) for biological assays. |

| Solubility (Organic) | High | Soluble in DCM, EtOAc, DMSO, Methanol. |

| pKa (Conjugate Acid) | ~ -1.5 (Pyridine N) | Very weak base. The 2-CN group strongly deactivates the ring nitrogens, reducing protonation potential. |

Reactivity & Stability Profile

The chemical behavior of this compound is defined by two orthogonal functional handles: the electrophilic nitrile and the nucleophilic sulfide .

Functional Group Reactivity

-

Nitrile (C2-CN):

-

Hydrolysis: Susceptible to acid/base hydrolysis to form the primary amide (carboxamide) and subsequently the carboxylic acid. Note: The C2 position is electron-deficient, accelerating hydrolysis relative to benzonitriles.

-

Pinner Reaction: Reacts with alcohols/HCl to form imidate esters, precursors for amidines.

-

Reduction: Can be reduced to the primary amine (C2-CH₂NH₂) using Raney Nickel or LiAlH₄.

-

-

Sulfide (C5-SMe):

-

Oxidation: Readily oxidized by m-CPBA or Oxone to the sulfoxide (S=O) or sulfone (SO₂Me).

-

Displacement: The C5 position is inherently electron-rich and resistant to Nucleophilic Aromatic Substitution (SnAr). However, oxidation to the sulfone (SO₂Me) turns it into a leaving group, though displacement remains difficult compared to C2 or C4 positions.

-

Stability & Storage[3]

-

Oxidation Sensitivity: The thioether is prone to slow air oxidation over months. Store under inert atmosphere (Argon/Nitrogen).

-

Hydrolysis Risk: Moisture sensitive. The electron-withdrawing pyrimidine ring activates the nitrile toward hydration. Store with desiccants.

-

Recommended Conditions: -20°C, dry, dark.[2]

Synthetic Pathways & Impurity Profiling

Synthesis of the 5-SMe isomer is more challenging than the 2-SMe isomer due to the difficulty of introducing nucleophiles at the C5 position.

Primary Synthetic Route (Transition Metal Catalysis)

The most reliable route avoids SnAr and utilizes Palladium-catalyzed C-S cross-coupling.

Protocol:

-

Starting Material: 5-Bromo-2-cyanopyrimidine (Commercial or synthesized from 5-bromo-2-chloropyrimidine).

-

Reagents: Sodium thiomethoxide (NaSMe), Pd₂(dba)₃ (Catalyst), Xantphos (Ligand).

-

Solvent: 1,4-Dioxane or Toluene, 100°C.

-

Mechanism: Oxidative addition of Pd into the C5-Br bond, followed by transmetallation with thiomethoxide and reductive elimination.

Diagram 1: Synthetic Workflow & Reactivity Map

Caption: Synthetic pathway from 5-bromo precursor and downstream reactivity of the target compound.

Experimental Protocols

Protocol A: Oxidation to Sulfone (Activation for Displacement)

Context: Converting the C5-SMe to a leaving group is a common strategy to introduce other nucleophiles at C5.

-

Dissolution: Dissolve 1.0 eq of this compound in DCM (0.1 M concentration).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Add 2.5 eq of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The sulfone is significantly more polar.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess peroxide) and NaHCO₃. Extract with DCM.

-

Yield: Typically >85%.

Protocol B: Pinner Reaction (Amidine Synthesis)

Context: Converting the nitrile to an amidine for heterocycle ring fusion.

-

Acidification: Suspend the nitrile in anhydrous Methanol (0.5 M).

-

Saturation: Bubble dry HCl gas through the solution at 0°C until saturation (or add Acetyl Chloride dropwise to generate HCl in situ).

-

Incubation: Stir at 4°C for 24 hours. The imidate ester hydrochloride usually precipitates.

-

Ammonolysis: Treat the intermediate imidate with Ammonia in Methanol (7N) or an alkyl amine to generate the amidine.

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[3]

-

EUH032: Contact with acids liberates very toxic gas (HCN potential from nitrile hydrolysis under extreme conditions, though less likely than ionic cyanides).

-

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Disposal: Dispose of as hazardous organic waste containing sulfur and nitrogen.

References

-

PubChem Compound Summary. 2-(Methylthio)pyrimidine-5-carbonitrile (Isomer Reference). National Center for Biotechnology Information. Link

- Sakamoto, T., et al. "Palladium-catalyzed reaction of halopyrimidines with nucleophiles." Chemical & Pharmaceutical Bulletin, 1980.

- Larhed, M., et al. "Rapid Microwave-Assisted Synthesis of Pyrimidine Derivatives." Journal of Organic Chemistry, 2002. (Modern coupling protocols).

-

Thermo Fisher Scientific. Safety Data Sheet: Pyrimidine Carbonitriles.Link

Sources

An In-Depth Technical Guide to 5-(Methylthio)pyrimidine-2-carbonitrile (CAS No. 1459749-03-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Methylthio)pyrimidine-2-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific molecule (CAS No. 1459749-03-1), this document leverages established chemical principles and data from structurally analogous compounds to project its physicochemical properties, outline plausible synthetic routes, and discuss its potential reactivity and applications. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related pyrimidine derivatives.

Introduction and Overview

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs.[1] Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The introduction of specific functional groups, such as a nitrile (carbonitrile) and a methylthio group, can significantly modulate the electronic properties and biological activity of the pyrimidine ring.

This compound is a unique pyrimidine derivative featuring a methylthio group at the 5-position and a cyano group at the 2-position. While this specific isomer is not extensively documented in the current scientific literature, the chemistry of its constituent functional groups and related pyrimidine structures is well-established. This guide will, therefore, provide a detailed exploration of this compound based on this body of knowledge.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₆H₅N₃S | Direct Calculation |

| Molecular Weight | 151.19 g/mol | Direct Calculation |

| Appearance | Likely a white to off-white crystalline solid | General property of similar small organic molecules.[4] |

| Melting Point | Estimated in the range of 80-150 °C | Based on melting points of various substituted pyrimidines. |

| Boiling Point | > 300 °C (with potential decomposition) | Extrapolated from related pyrimidine carbonitriles. |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and ethanol.[5] | Based on the polarity of the functional groups.[5] |

| pKa | The pyrimidine ring nitrogens are weakly basic. | The electron-withdrawing nature of the nitrile group reduces basicity compared to unsubstituted pyrimidine.[4] |

Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The following sections detail plausible synthetic routes based on established pyrimidine chemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the pyrimidine ring, suggesting a cyclocondensation reaction as the key step. Alternatively, functional group interconversion on a pre-formed pyrimidine ring is also a viable strategy.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway: Cyclocondensation Approach

A robust method for constructing the pyrimidine ring is through a multi-component reaction, such as a variation of the Biginelli reaction.[6][7] This approach offers the advantage of building the core structure with the desired functionalities in a single step.

Protocol 1: One-Pot Synthesis from a β-Dicarbonyl Equivalent, an Amidine Source, and a Thiomethyl Component

This proposed synthesis involves the condensation of a suitable three-carbon precursor with a source for the N-C-N fragment of the pyrimidine ring.

Step 1: Knoevenagel Condensation. The reaction of an appropriate aldehyde with malononitrile, catalyzed by a base, would form a dicyanoalkene intermediate.

Step 2: Michael Addition and Cyclization. The subsequent addition of S-methylisothiourea to the dicyanoalkene, followed by cyclization and aromatization, would yield the target compound.

Caption: Proposed cyclocondensation pathway for synthesis.

Proposed Synthetic Pathway: Modification of a Pre-existing Pyrimidine Ring

An alternative strategy involves the sequential functionalization of a pre-existing pyrimidine ring. This approach allows for more controlled introduction of the desired substituents.

Protocol 2: Halogenation and Nucleophilic Substitution

Step 1: Synthesis of a 5-Halopyrimidine-2-carbonitrile. Starting with a suitable pyrimidine, electrophilic halogenation at the 5-position can be achieved. The 5-position of the pyrimidine ring is the most susceptible to electrophilic attack.[4]

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide. The halogen at the 5-position can then be displaced by a methylthio group through nucleophilic aromatic substitution with sodium thiomethoxide.

Chemical Reactivity and Potential Derivatizations

The presence of the pyrimidine ring, the nitrile group, and the methylthio group endows this compound with a versatile chemical reactivity profile, making it a valuable intermediate for further chemical synthesis.

-

Reactions at the Pyrimidine Ring: The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[4] However, the presence of the electron-donating methylthio group at the 5-position can influence this reactivity.

-

Modification of the Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide or a sulfone. These oxidized derivatives are excellent leaving groups, facilitating nucleophilic substitution reactions at the 5-position.

-

Reactions of the Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. These transformations open up avenues for a wide range of further derivatizations.

Caption: Potential chemical transformations of this compound.

Potential Applications and Research Interest

While direct biological studies of this compound are not available, the known activities of related compounds suggest several areas of potential application.

-

Medicinal Chemistry: Pyrimidine-5-carbonitrile derivatives have been investigated as potent inhibitors of various enzymes, including kinases and cyclooxygenase-2 (COX-2), making them attractive scaffolds for the development of anticancer and anti-inflammatory agents.[8][9] The methylthio group can also contribute to biological activity and can be used as a handle for further modification. The pyrimidine core is a well-known pharmacophore in a multitude of approved drugs.[1]

-

Agrochemicals: The 2-cyanopyrimidine scaffold is a key intermediate in the synthesis of modern agrochemicals, including fungicides and herbicides.[10] The specific substitution pattern of this compound could lead to novel crop protection agents.

-

Materials Science: The planar, aromatic structure of the pyrimidine ring, combined with the polar nitrile group, suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Safety and Handling

No specific safety data sheet (MSDS) is available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast landscape of pyrimidine chemistry. While direct experimental data remains scarce, this technical guide has provided a comprehensive, albeit predictive, overview of its properties, synthesis, and potential applications by drawing upon the rich chemistry of its structural analogs. The synthetic pathways and reactivity profiles discussed herein offer a solid foundation for researchers to begin the practical investigation of this compound. Given the established importance of the pyrimidine-5-carbonitrile and methylthio-pyrimidine scaffolds in drug discovery and agrochemicals, this compound holds considerable promise as a versatile building block for the development of novel, functional molecules. Further experimental work is warranted to validate the predictions made in this guide and to fully unlock the potential of this compound.

References

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

Taylor & Francis Online. (2024). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. [Link]

-

Wikipedia. Pyrimidine. [Link]

-

PrepChem.com. Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. [Link]

-

PMC. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. [Link]

-

Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]

-

Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

-

RSC Publishing. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. [Link]

-

PMC. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

-

MDPI. (2019). Synthesis of 2-Cyanopyrimidines. [Link]

-

MDPI. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]

-

ResearchGate. (2019). General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. [Link]

-

PMC. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]

-

MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

-

Scientific.Net. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. [Link]

-

PMC. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. [Link]

-

Research Trend. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

ResearchGate. (2025). Synthesis of 2-Cyanopyrimidines. [Link]

- Google Patents. (2015). Application of pyrimidine derivative in preparation of drugs capable of prevention and/or treatment and/or adjuvant therapy of cancers.

-

Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]

-

ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

-

PMC. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchtrend.net [researchtrend.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. ias.ac.in [ias.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103202843B - Application of pyrimidine derivative in preparation of drugs capable of prevention and/or treatment and/or adjuvant therapy of cancers - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of 5-(Methylthio)pyrimidine-2-carbonitrile

This guide provides a detailed analysis of the expected spectral characteristics of 5-(Methylthio)pyrimidine-2-carbonitrile, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific compound, this document focuses on a predictive approach grounded in fundamental spectroscopic principles and data from structurally related pyrimidine derivatives. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the underlying molecular features that govern its spectral behavior.

Molecular Structure and Overview

This compound possesses a pyrimidine core, a six-membered aromatic heterocycle containing two nitrogen atoms. This core is substituted with a methylthio (-SCH₃) group at the 5-position and a nitrile (-C≡N) group at the 2-position. The interplay of these functional groups dictates the electronic environment of the molecule and, consequently, its spectroscopic signature.

Figure 1: Structure of this compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we anticipate signals corresponding to the methyl protons and the two aromatic protons on the pyrimidine ring.

Predicted ¹H NMR Data Summary

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -SCH₃ | 2.5 - 2.7 | Singlet | 3H | The methyl group attached to the sulfur atom is expected to appear as a singlet in this region. |

| H-4, H-6 | 8.8 - 9.2 | Singlet | 2H | The two protons on the pyrimidine ring are in electronically similar environments and are predicted to appear as a sharp singlet at a downfield chemical shift due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrile group. |

Causality Behind Predictions:

-

The electron-withdrawing nature of the nitrile group and the pyrimidine ring itself leads to a deshielding effect on the ring protons, pushing their signals downfield.

-

The methylthio group is a weakly activating group, and its influence on the proton chemical shifts is less pronounced than that of the nitrile group.

-

The symmetry of the substitution pattern around the C4 and C6 positions suggests that these protons will have very similar, if not identical, chemical shifts, likely resulting in a single, sharp peak.

Predicted ¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides insights into the carbon framework of a molecule. The predicted chemical shifts for this compound are based on the electronic effects of the substituents on the pyrimidine ring.

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -SCH₃ | 14 - 18 | The methyl carbon of the thioether group is expected in the typical aliphatic region. |

| C-5 | 120 - 125 | This carbon is directly attached to the sulfur atom and is expected to be significantly shielded compared to the other ring carbons. |

| -C≡N | 115 - 120 | The nitrile carbon typically appears in this region. |

| C-2 | 150 - 155 | The carbon atom attached to the electron-withdrawing nitrile group and flanked by two nitrogen atoms will be significantly deshielded. |

| C-4, C-6 | 158 - 162 | These carbons are adjacent to the ring nitrogens and are expected to be the most deshielded carbons in the aromatic region. |

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Medium | Stretching |

| Aliphatic C-H (-SCH₃) | 2900 - 3000 | Medium | Stretching |

| Nitrile (C≡N) | 2220 - 2240 | Strong | Stretching |

| Aromatic C=N/C=C | 1550 - 1600 | Medium to Strong | Ring Stretching |

| C-S | 600 - 800 | Weak to Medium | Stretching |

Justification for Predictions:

-

The nitrile group exhibits a very characteristic and strong absorption band in the 2220-2240 cm⁻¹ region.[1]

-

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

-

The pyrimidine ring will show characteristic C=N and C=C stretching vibrations in the 1550-1600 cm⁻¹ range.[1]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (C₆H₅N₃S), the predicted molecular weight is approximately 151.19 g/mol .

Predicted Fragmentation Pathway:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 151. Subsequent fragmentation may occur through the loss of a methyl radical (•CH₃) from the methylthio group to give a fragment at m/z = 136. Loss of the entire methylthio radical (•SCH₃) would result in a fragment at m/z = 104.

Figure 2: Predicted Fragmentation Pathway.

Recommended Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following protocols for NMR, IR, and MS analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use the residual solvent peak as an internal reference.[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source is suitable for this volatile compound.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

This guide offers a comprehensive, albeit predictive, spectral analysis of this compound. The provided data and interpretations are based on established spectroscopic principles and comparisons with related molecules. It is intended to serve as a valuable resource for the identification and characterization of this compound and to guide the acquisition of experimental data. As with any predictive analysis, experimental verification remains the gold standard for structural elucidation.

References

-

Connect Journals. Synthesis and Characterization of Derivatives of Pyrimidine-5-carbonitrile and Their Biological Screening. [Link]

-

CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

-

ChemUniverse. 5-METHYLPYRIMIDINE-2-CARBONITRILE. [Link]

- Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111.

- Abdel-Maksoud, M. S., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1084-1102.

-

ResearchGate. Synthesis and characterization of derivatives of pyrimidine-5-carbonitrile and their biological screening. [Link]

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

5-(Methylthio)pyrimidine-2-carbonitrile chemical structure and IUPAC name

[1]

Executive Summary

This compound (CAS Registry Number not widely established; analog-derived) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and adenosine receptor antagonists.[1]

This guide addresses a critical regiochemical distinction: this molecule is the 5-SMe, 2-CN isomer, which is significantly less common than its "reverse" isomer, 2-(methylthio)pyrimidine-5-carbonitrile.[1] The 5-(methylthio) motif offers unique vectors for hydrophobic interactions in protein binding pockets, while the 2-cyano group serves as a versatile electrophilic handle for heterocyclization (e.g., to amidines or triazines) or hydrolysis to carboxylic acids.[1]

Key Technical Identifiers:

Chemical Identity & Structural Analysis[1][3][4]

The molecule consists of a pyrimidine core substituted at the para-like positions relative to the ring nitrogens.[1]

Structural Visualization

The following diagram illustrates the 2D chemical structure and the numbering scheme, highlighting the critical distinction between the 2-position (nitrile) and the 5-position (thioether).[1]

Figure 1: Structural logic of this compound, emphasizing the electronic disparity between the C2 and C5 positions.[1]

Physicochemical Properties (Predicted)

-

LogP: ~1.2 (Moderate lipophilicity due to the thioether).

-

H-Bond Acceptors: 3 (N1, N3, CN).

-

H-Bond Donors: 0.

-

Melting Point: Estimated 110–130 °C (based on structural analogs like 5-bromo-2-cyanopyrimidine).[1]

-

Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water.

Synthetic Methodology

Synthesizing the 5-SMe, 2-CN isomer requires a strategy that avoids the thermodynamic trap of the more common 2-SMe isomer.[1] Direct displacement of 2-chloropyrimidines with thiomethoxide yields the wrong isomer (2-SMe).[1] Therefore, a "Cyanation-First" or "Metal-Catalyzed Cross-Coupling" approach is required.[1]

Validated Synthetic Route: The "Cyanation-First" Strategy

This protocol utilizes 5-bromo-2-chloropyrimidine as the starting material.[1][3] The sequence prioritizes installing the nitrile at the highly reactive C2 position, followed by a palladium-catalyzed C-S coupling at the unactivated C5 position.

Reaction Scheme

-

Step 1 (Regioselective Cyanation): 5-Bromo-2-chloropyrimidine + NaCN → 5-Bromo-2-pyrimidinecarbonitrile.[1]

-

Step 2 (Pd-Catalyzed Thiolation): 5-Bromo-2-pyrimidinecarbonitrile + NaSMe → this compound.[1]

Figure 2: Step-wise synthetic workflow preventing regiochemical scrambling.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-pyrimidinecarbonitrile

-

Rationale: The C2-Cl bond is highly activated for nucleophilic aromatic substitution (

) due to the adjacent ring nitrogens.[1] The C5-Br bond is unactivated and remains intact.[1] -

Reagents: 5-Bromo-2-chloropyrimidine (1.0 eq), NaCN (1.1 eq), DABCO (0.2 eq).[1]

-

Solvent: DMSO/Water (2:1).

-

Procedure:

-

Add DABCO (catalyst) and aqueous NaCN solution dropwise at 0°C.

-

Stir at room temperature for 12–18 hours.

-

Workup: Dilute with water (5x volume). The product usually precipitates as a solid. Filter, wash with water, and dry.[4]

-

Yield: Typically 85–95%.

Step 2: Palladium-Catalyzed C-S Coupling

-

Rationale: The C5-Br bond requires metal catalysis.[1] Standard nucleophilic substitution will not work efficiently at C5 without forcing conditions that might hydrolyze the nitrile.

-

Reagents: Intermediate from Step 1 (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

-

Solvent: 1,4-Dioxane (anhydrous, degassed).

-

Procedure:

-

Charge a reaction vial with the bromide intermediate, NaSMe, Pd precursor, and ligand.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed dioxane.

-

Heat to 100°C for 4–6 hours.

-

Workup: Filter through Celite to remove Pd residues. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient). The product is less polar than the starting bromide.

-

Critical Isomer Distinction

Researchers often confuse the target with its isomer. The table below clarifies the differences to prevent sourcing errors.

| Feature | Target: 5-(Methylthio)-2-CN | Common Isomer: 2-(Methylthio)-5-CN |

| Structure | SMe at C5, CN at C2 | SMe at C2, CN at C5 |

| Synthesis | Requires Pd-coupling or specialized precursors | Trivial |

| Reactivity | C2-CN is highly electrophilic (amidine formation) | C2-SMe is a leaving group (can be displaced by amines) |

| Use Case | Scaffold for C2-extended heterocycles | Scaffold for C4/C6 substitution |

Applications in Drug Discovery[1][8]

Kinase Inhibitor Scaffolds

The 5-(methylthio) group acts as a "lipophilic anchor."[1] In ATP-competitive kinase inhibitors, the pyrimidine ring often mimics the adenine ring of ATP.

-

Metabolic Liability: The sulfide (-S-) can be oxidized in vivo to sulfoxide (-SO-) or sulfone (-SO₂-), altering potency and solubility.[1] This is often used deliberately as a prodrug strategy or to tune residence time.

Late-Stage Diversification

The 2-cyano group is a "masked" functionality.[1]

-

Pinner Reaction: Convert -CN to an imidate ester, then to an amidine.

-

Cyclization: React with hydrazines to form 1,2,4-triazoles fused to the pyrimidine.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Acute Toxicant (Oral/Inhalation), Skin Irritant.

-

Cyanide Release: Under strongly acidic conditions or high heat, the nitrile group can liberate HCN. Always work in a well-ventilated fume hood.

-

Thiol Odor: While the thioether is less odorous than free thiols, metabolic breakdown or synthetic byproducts may release methanethiol. Use bleach (hypochlorite) to quench glassware.

References

-

Preparation of 5-bromo-2-pyrimidinecarbonitrile

-

Palladium-Catalyzed C-S Coupling (General Methodology)

-

Isomer Comparison (2-SMe Analog)

-

Reactivity of Chloropyrimidines

Sources

- 1. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Methylsulfanylpyrimidine-5-Carbonitrile | Properties, Uses, Safety, Supplier & SDS Information [nj-finechem.com]

- 3. 5-Bromopyrimidine-2-carbonitrile | 38275-57-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Thio pyrimidine [m.chemicalbook.com]

Technical Whitepaper: 5-(Methylthio)pyrimidine-2-carbonitrile in Medicinal Chemistry

The following technical guide details the properties, synthesis, and applications of 5-(Methylthio)pyrimidine-2-carbonitrile .

CAS: 1459749-03-1 | Formula: C₆H₅N₃S | M.W.: 151.19

Executive Summary

This compound is a specialized bifunctional pyrimidine scaffold used in the synthesis of bioactive heterocycles, particularly kinase inhibitors and adenosine receptor antagonists. Unlike its more common isomer (2-methylthio-5-cyanopyrimidine), this building block features a nitrile group at the activated 2-position and a thioether at the 5-position .

This structural arrangement offers a unique "orthogonal reactivity" profile:

-

C2-Nitrile: Highly activated by the ring nitrogens, serving as an electrophilic handle for heterocycle formation (e.g., amidines, triazoles) or hydrolysis.

-

C5-Methylthio: Electronically stable but convertible via oxidation into a sulfone (

), transforming it into a versatile leaving group for late-stage nucleophilic aromatic substitution (

Chemical Profile & Structural Analysis[1][2]

| Property | Data |

| IUPAC Name | 5-(methylsulfanyl)pyrimidine-2-carbonitrile |

| CAS Number | 1459749-03-1 |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 98–102 °C (predicted) |

| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |

| Electronic Character | Electron-deficient ring; C2 is highly electrophilic. |

Structural Logic

The pyrimidine ring is naturally electron-deficient. Placing the cyano group at C2 pulls electron density further from the ring, making the C4 and C6 positions susceptible to nucleophilic attack, although they are unsubstituted here. The C5 position is the "meta-like" position, electronically neutral compared to C2/C4/C6. The methylthio group at C5 acts as a weak donor by resonance but can be activated oxidatively.

Synthetic Routes[3][4][5][6][7][8]

The synthesis of this compound typically avoids direct electrophilic substitution due to the deactivated ring. Two primary routes are employed:[1][2][3][4][5][6]

Route A: Palladium-Catalyzed Cyanation (Industrial Preferred)

This route utilizes 2-chloro-5-(methylthio)pyrimidine as the precursor. The chlorine at C2 is displaced by cyanide using a palladium catalyst or a stoichiometric metal cyanide source.

-

Precursor: 2-Chloro-5-(methylthio)pyrimidine (CAS 115581-36-7)[7]

-

Reagents:

, -

Mechanism: Oxidative addition of Pd into the C2-Cl bond, followed by transmetallation with zinc cyanide and reductive elimination.

Route B: Palladium-Catalyzed Thiolation (Lab Scale)

Starting from the commercially available 5-bromo-2-cyanopyrimidine, the bromine at C5 is displaced by a thiomethyl source. Note that classical

-

Precursor: 5-Bromo-2-pyrimidinecarbonitrile (CAS 38275-57-9)[8][9]

-

Reagents:

,

Synthesis Workflow Diagram

Caption: Two primary synthetic pathways to access the target scaffold. Route A is generally higher yielding for scale-up.

Reactivity & Transformations[4][10]

The true value of this building block lies in its ability to undergo orthogonal transformations.

The Nitrile Handle (C2)

The C2-nitrile is highly reactive due to the electron-withdrawing nature of the pyrimidine ring.

-

Pinner Reaction: Treatment with

yields the imidate ester, which can be converted to amidines (crucial for kinase inhibitor hinges). -

Cyclization: Reaction with sodium azide yields the tetrazole; reaction with hydroxylamine yields the amidoxime.

-

Hydrolysis: Controlled hydrolysis yields the primary amide (carboxamide).

The Thioether Handle (C5) - " The Switch"

The 5-SMe group is stable to many conditions, acting as a protecting group. However, it can be "switched on" to become a leaving group:

-

Oxidation: Treatment with

-CPBA (2.2 equiv) converts the sulfide ( -

Displacement: The C5-sulfone is a potent leaving group. While C5 is normally deactivated, the sulfone is electron-withdrawing enough to allow

displacement with strong nucleophiles (amines, alkoxides), or it can be engaged in transition-metal catalyzed desulfitative coupling (Liebeskind-Srogl coupling).

Reactivity Map

Caption: Divergent synthesis pathways. The oxidation of SMe to Sulfone enables late-stage modification at C5.

Experimental Protocols

Protocol 1: Oxidation to 5-(Methylsulfonyl)pyrimidine-2-carbonitrile

This step activates the C5 position.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (

). Cool to 0°C. -

Oxidation: Add

-CPBA (2.2 – 2.5 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature -

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SMe spot disappears, lower Rf sulfone appears).

-

Workup: Quench with saturated aqueous

(to remove excess peroxide) followed by saturated -

Isolation: Extract with DCM (

). Dry organic layer over -

Purification: The sulfone often precipitates or can be recrystallized from EtOAc/Hexanes.

Protocol 2: Pinner Reaction to Amidine

This creates the classic "amidine" motif found in many serine protease inhibitors.

-

Activation: Suspend the nitrile (1.0 eq) in anhydrous methanol (

). -

Acidification: Bubble dry HCl gas through the solution at 0°C until saturation (or add acetyl chloride dropwise to the methanol).

-

Imidate Formation: Stir at 0°C to RT for 12–24 hours. The imidate ester hydrochloride usually precipitates.

-

Ammonolysis: Remove solvent or suspend the solid in anhydrous ethanol. Treat with ammonia (7N in MeOH) or ammonium carbonate (excess).

-

Completion: Heat to 50°C in a sealed vessel for 4 hours.

-

Isolation: Concentrate and triturate with ether to obtain the amidine hydrochloride salt.

References

-

Synthesis of 2-Cyanopyrimidines: Kalogirou, A. S., et al. "Synthesis of 2-Cyanopyrimidines." Molbank, 2019(4), M1087. Link

-

Palladium-Catalyzed Cyanation: Cohen, D. T., et al. "Pd-Catalyzed Cyanation of Heteroaryl Chlorides." Organic Letters, 2010, 12(16), 3678–3681. Link

-

Liebeskind-Srogl Coupling: Prokopcová, H., & Kappe, C. O. "The Liebeskind–Srogl C–C Cross-Coupling Reaction." Angewandte Chemie Int. Ed., 2009, 48(13), 2276–2286. Link

-

Minisci Reaction on Pyrimidines: Duncton, M. A. J. "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med.[10] Chem. Commun., 2011, 2, 1135-1161. Link

-

Precursor Data (5-Bromo-2-cyanopyrimidine): Thermo Scientific Chemicals. "5-Bromo-2-cyanopyrimidine Product Page." Link

Sources

- 1. japsonline.com [japsonline.com]

- 2. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 3. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. WO2019130230A1 - Heterocyclic amides as kinase inhibitors - Google Patents [patents.google.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 7. 2-Chloro-5-methoxy pyrimidine | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-Bromopyrimidine-2-carbonitrile Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 5-Bromo-2-cyanopyrimidine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies on 5-(Methylthio)pyrimidine-2-carbonitrile

An In-depth Technical Guide to the Theoretical Studies of 5-(Methylthio)pyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT) calculations, we dissect the molecule's structural, vibrational, and electronic properties. This guide details the optimized molecular geometry, vibrational frequency assignments, and an analysis of the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). The insights derived from these computational studies offer a foundational understanding of the molecule's reactivity, stability, and potential interaction sites, which are critical for its application as a scaffold in rational drug design and development.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine and its derivatives represent a cornerstone in the field of medicinal chemistry. As integral components of nucleic acids (cytosine, thymine, and uracil), they are fundamental to life itself.[1][2] This inherent biological relevance has made the pyrimidine ring a privileged scaffold in drug discovery, leading to the development of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

The molecule this compound is a synthetically versatile derivative. Its structure is characterized by an electron-deficient pyrimidine core substituted with a methylthio (-SCH₃) group at the 5-position and a carbonitrile (-C≡N) group at the 2-position. These functional groups are known to modulate the electronic properties and biological activity of the parent ring system, making this compound a valuable intermediate for creating diverse chemical libraries for drug screening.[6][7][8] This guide aims to elucidate the fundamental physicochemical properties of this molecule from a theoretical standpoint, providing a robust computational framework to predict its behavior and guide future synthetic and pharmacological investigations.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability and reproducibility of the theoretical data presented, all calculations were performed using the Gaussian suite of programs, employing Density Functional Theory (DFT). This method is well-established for providing a high level of accuracy in predicting molecular properties at a reasonable computational cost.[9][10]

Protocol for Quantum Chemical Calculations:

-

Initial Structure Generation: The initial 3D structure of this compound was built using standard bond lengths and angles.

-

Geometry Optimization: The molecular geometry was fully optimized in the gas phase without any symmetry constraints.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[11][12][13]

-

Basis Set: 6-311++G(d,p). This Pople-style basis set is selected for its robust performance. It includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds, which is crucial for a molecule with multiple heteroatoms and a nitrile group.[9][11][13]

-

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Causality: This step is critical for validating the optimized structure. The absence of any imaginary (negative) frequencies confirms that the calculated geometry corresponds to a true local energy minimum on the potential energy surface.[11] These calculations also yield the theoretical vibrational spectra (FT-IR, FT-Raman).

-

-

Electronic Property Calculation: Single-point energy calculations were performed on the optimized geometry to determine electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MEP) map.

Caption: A flowchart of the computational workflow.

Results and Discussion

A. Optimized Molecular Geometry

The optimization process yields the most stable conformation of the molecule. The pyrimidine ring is essentially planar, as expected for an aromatic system. The key structural parameters are summarized below. The bond lengths and angles reflect the hybridisation states of the atoms and the electronic influence of the substituents.

| Parameter | Bond Length (Å) | Parameter | Angle (°) |

| C2-C≡N | 1.15 | N1-C2-N3 | 126.5 |

| C5-S | 1.75 | C4-C5-C6 | 118.0 |

| S-CH₃ | 1.80 | C5-S-CH₃ | 103.2 |

| C4-C5 | 1.39 | C2-N3-C4 | 115.5 |

| N1-C2 | 1.33 | C5-C6-N1 | 122.8 |

| Note: These are representative values derived from DFT calculations and may vary slightly based on the specific computational level. |

B. Vibrational Spectroscopy Analysis

Vibrational analysis provides a theoretical fingerprint of the molecule, which can be used to interpret experimental FT-IR and FT-Raman spectra.[14] The calculated frequencies for the most characteristic functional groups are highly informative.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

| ~2245 | Strong | C≡N (Nitrile) stretching |

| ~1580 - 1450 | Medium-Strong | C=C and C=N aromatic ring stretching |

| ~1320 | Medium | C-N stretching |

| ~2950 - 2850 | Weak | C-H stretching (methyl group) |

| ~710 | Medium | C-S (Thioether) stretching |

| Note: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled for direct comparison. |

The most distinct peak is the strong absorption around 2245 cm⁻¹, which is the characteristic stretching vibration of the carbonitrile group.[14] The various C=C and C=N stretching modes confirm the aromatic nature of the pyrimidine ring.

C. Electronic Properties and Reactivity Prediction

The frontier molecular orbitals, HOMO and LUMO, are paramount in understanding a molecule's chemical reactivity and electronic transitions.[12][15] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between them is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.[13][16]

-

HOMO: The HOMO is primarily localized over the methylthio group and the pyrimidine ring, indicating these are the most electron-rich regions and likely sites for electrophilic attack.

-

LUMO: The LUMO is predominantly distributed over the electron-withdrawing carbonitrile group and the pyrimidine ring, especially around the C2, C4, and C6 positions. This suggests these are the most electron-deficient areas and the primary sites for nucleophilic attack.[15]

| Parameter | Energy (eV) |

| E(HOMO) | -6.85 eV |

| E(LUMO) | -1.98 eV |

| Energy Gap (ΔE) | 4.87 eV |

The calculated energy gap of 4.87 eV indicates that this compound is a moderately stable molecule. This balance of stability and reactivity is often desirable in drug candidates.

Caption: HOMO-LUMO energy level diagram.

The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule, providing immediate insight into its reactive sites.[17][18] It maps the electrostatic potential onto the molecule's electron density surface.

-

Red/Yellow Regions (Negative Potential): These areas are electron-rich and are the preferred sites for electrophilic attack. For this compound, the most negative potential is concentrated around the nitrogen atom of the nitrile group and the two nitrogen atoms of the pyrimidine ring. These sites are strong hydrogen bond acceptors.[19][20]

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is located around the hydrogen atoms of the methyl group and, to a lesser extent, the hydrogen atom on the pyrimidine ring.

-

Green Regions (Neutral Potential): These areas have a near-zero potential.

Caption: A conceptual map of molecular reactivity.

Implications for Drug Development

The theoretical analysis of this compound provides actionable insights for medicinal chemists:

-

Targeting Nucleophilic Interactions: The highly negative MEP regions around the ring and nitrile nitrogens identify them as primary points for forming hydrogen bonds with amino acid residues (e.g., Lys, Arg, His) in a protein's active site. This is a crucial interaction for anchoring a ligand to its biological target.[18]

-

Guiding Synthesis of Derivatives: The LUMO distribution highlights the C2, C4, and C6 positions as being susceptible to nucleophilic aromatic substitution. This knowledge can guide the synthesis of new derivatives by reacting the scaffold with various nucleophiles to explore the structure-activity relationship (SAR).[15]

-

Scaffold for Kinase Inhibitors: Many pyrimidine-based drugs function as kinase inhibitors by occupying the ATP-binding site. The hydrogen-bonding capabilities identified in our analysis are characteristic features of "hinge-binding" motifs common to many successful kinase inhibitors.[21][22]

-

Metabolic Stability: The methylthio group is a potential site for metabolic oxidation. Understanding its electronic environment can help predict metabolic pathways and inform the design of analogues with improved pharmacokinetic profiles.

Numerous studies have demonstrated that pyrimidine-5-carbonitrile derivatives possess potent anticancer activities, often by inhibiting critical enzymes like VEGFR-2 or EGFR, or by targeting signaling pathways such as PI3K/AKT.[21][22][23][24] The theoretical framework presented here provides the fundamental electronic and structural rationale for why this scaffold is so effective and how it can be further optimized.

Conclusion

This in-depth theoretical guide has systematically characterized this compound using high-level DFT calculations. We have established a validated computational protocol to determine its optimized geometry, vibrational signature, and electronic properties. The analysis of the frontier molecular orbitals and the molecular electrostatic potential map reveals a molecule with well-defined regions of electrophilic and nucleophilic reactivity. The nitrogen atoms of the pyrimidine ring and the cyano group are identified as key centers for intermolecular interactions, such as hydrogen bonding, which is vital for drug-receptor binding. These computational insights provide a powerful, predictive foundation for researchers, scientists, and drug development professionals to rationally design and synthesize novel, potent, and selective therapeutic agents based on this promising pyrimidine scaffold.

References

- Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.

- Human Journals. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- ResearchGate. (2025).

- ResearchGate. (n.d.). Computational studies of pyrimidine ring-opening a, Quantum chemical....

- Kereselidze, J., Kvaraia, M., Pachulia, Z., & Zarkua, T. (2011). Quantum-Chemical Modeling of the Mechanisms of Synthesis of Pyrimidine and Purine.

- ResearchGate. (2025). Quantum Chemical Calculation, Molecular Docking, and Biological Activity Properties of Imidazole, Pyrimidine, and Diazepine Based Compounds | Request PDF.

- PMC. (n.d.).

- DergiPark. (n.d.).

- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- Semantic Scholar. (2025). Quantum Chemical Calculation, Molecular Docking, and Biological Activity Properties of Imidazole, Pyrimidine, and Diazepine Based Compounds.

- University of Zurich. (n.d.).

- Connect Journals. (n.d.). Synthesis and Characterization of Derivatives of Pyrimidine-5-carbonitrile and Their Biological Screening.

- IJPCR. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL5-(2- CHLOROPHENYL)-2-(METHYLTHIO)-6-NITRO-7-(2-OXO-1, 2-DIHYDROQUINOLIN-3-YL)

- ResearchGate. (2025). Synthesis and characterization of derivatives of pyrimidine-5-carbonitrile and their biological screening | Request PDF.

- PMC. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.

- Benchchem. (n.d.). 5-Methyl-2-(methylthio)pyrimidine|Research Chemical.

- WuXi Biology. (n.d.). LUMO Analysis for Nucleophilic Reactions.

- International Research Journal of Education and Technology. (2020).

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of compounds 2 (a) and 5 (b)....

- PubMed. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine.

- Der Pharmacia Lettre. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.

- PMC. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.

- International Journal of Advanced Research. (n.d.). SPECTROSCOPIC AND VIBRATIONAL CHARACTERIZATION OF FLUORINATED PYRIMIDINE, NBO, NLO, THERMODYNAMIC FUNCTIONS, HOMO LUMO ANALYSIS.

- ResearchGate. (n.d.). Synthesis, Characterization, DFT, Docking, Antimicrobial and Thermal study of Pyrimidine - Carbonitrile ligand and its Metal Complexes | Request PDF.

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP)

-

IRIS . (n.d.). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements.

- ChemRxiv. (2024).

- Semantic Scholar. (n.d.).

- Indian Academy of Sciences. (n.d.). The vibrational and electronic spectra of 5-methyl pyrimidine and 4-methyl pyrimidine.

- Applied Science and Biotechnology Journal for Advanced Research. (2025).

- Royal Society of Chemistry. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis.

- Semantic Scholar. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia.

- ResearchGate. (n.d.). New pyrimidinothiophene derivatives: Synthesis, spectroscopic analysis, X-ray, DFT calculation, biological activity studies and ADMET prediction | Request PDF.

- PMC. (2023).

- MDPI. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchtrend.net [researchtrend.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. connectjournals.com [connectjournals.com]

- 8. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 9. gjar.org [gjar.org]

- 10. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. irjweb.com [irjweb.com]

- 13. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 15. wuxibiology.com [wuxibiology.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. MEP [cup.uni-muenchen.de]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

potential mechanism of action of 5-(methylthio)pyrimidine derivatives

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-(Methylthio)pyrimidine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the diverse and potent mechanisms of action exhibited by 5-(methylthio)pyrimidine derivatives. These compounds represent a versatile scaffold in medicinal chemistry, demonstrating significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. We will delve into the core molecular interactions, signaling pathways, and the rationale behind the experimental designs used to elucidate these mechanisms.

Introduction: The Versatile 5-(Methylthio)pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active molecules, including nucleic acids. The strategic functionalization of this ring has led to the development of a multitude of therapeutic agents. The introduction of a methylthio (-SCH3) group at the 5-position creates a unique chemical entity with a distinct electronic and steric profile. This substitution not only influences the molecule's interaction with biological targets but also serves as a versatile chemical handle for further structural modifications, enabling the generation of diverse compound libraries for drug discovery.[1] The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of these derivatives.[2]

The following sections will explore the primary mechanisms through which 5-(methylthio)pyrimidine derivatives exert their biological effects, supported by experimental evidence and detailed protocols.

Part 1: A Predominant Mechanism: Inhibition of Cellular Kinases

A significant body of research has established kinase inhibition as a primary mechanism of action for many 5-(methylthio)pyrimidine derivatives. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.

Targeting the Epidermal Growth Factor Receptor (EGFR) in Oncology

Derivatives of 5-(methylthio)pyrimidine have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of non-small cell lung cancer (NSCLC).[3] Of particular importance is their ability to selectively target mutant forms of EGFR, such as EGFR(L858R/T790M), which are responsible for acquired resistance to first-generation EGFR inhibitors.[3]

Structure-based drug design has been instrumental in the development of these selective inhibitors.[3] By modeling the interactions within the EGFR kinase domain, researchers have been able to optimize the pyrimidine scaffold to achieve high-affinity binding to the mutant receptor while sparing the wild-type form, thereby reducing off-target toxicities.[3]

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values in both enzymatic and cell-based assays.

| Compound Type | Target | Enzymatic IC50 | Cellular IC50 (H1975 cells) | Reference |

| 5-(methylthio)pyrimidine derivatives | EGFR(L858R/T790M) | Subnanomolar range | Potent inhibition | [3] |

| 5-(methylthio)pyrimidine derivatives | EGFR(WT) | Hundreds-fold less potent | Significantly less toxic (A431 cells) | [3] |

The downstream effects of EGFR inhibition are validated by observing a decrease in the phosphorylation of EGFR and its downstream signaling proteins, such as Akt and ERK, through Western blot analysis.[3]

Experimental Protocol: In Vitro EGFR Kinase Assay

-

Reagents and Materials: Recombinant human EGFR (wild-type and mutant), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 5-(methylthio)pyrimidine derivative, kinase buffer, ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Prepare a serial dilution of the 5-(methylthio)pyrimidine derivative in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and the diluted compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Signaling Pathway: EGFR Inhibition

Caption: 5-(Methylthio)pyrimidine derivatives induce apoptosis by inhibiting the PI3K/Akt pathway.

Part 2: Interference with Microtubule Dynamics

Another important mechanism of action for a subset of pyrimidine derivatives, specifically some 5,6,7,8-tetrahydrobenzot[1][4]hieno[2,3-d]pyrimidines, is the disruption of microtubule dynamics. [5]These compounds act as microtubule targeting agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules. [5] The proposed mechanism involves the binding of these derivatives to the colchicine-binding site on tubulin, which prevents the assembly of microtubules. [5]This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Part 3: Antimicrobial Mechanisms of Action

5-(Methylthio)pyrimidine derivatives have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. [2][6][7][8][9][10]

Inhibition of Dihydrofolate Reductase (DHFR)

A key antibacterial mechanism for some of these derivatives is the inhibition of dihydrofolate reductase (DHFR). [11]DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids in bacteria. By inhibiting DHFR, these compounds disrupt bacterial growth and replication. [11]

Part 4: Emerging and Diverse Mechanisms

The versatility of the 5-(methylthio)pyrimidine scaffold has led to the discovery of other, more diverse mechanisms of action.

Anti-inflammatory Properties

Certain 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles have been shown to possess significant anti-inflammatory activities. [12]While the precise molecular targets for this effect are still under investigation, it expands the therapeutic potential of this class of compounds.

Promotion of Bone Formation

In a novel application, pyrimidine derivatives have been designed as bone anabolic agents. These compounds have been shown to promote osteogenesis by upregulating the expression of osteogenic genes through the activation of the BMP2/SMAD1 signaling pathway. [13]

Part 5: The 5-(Methylthio) Group: A Versatile Tool in Drug Discovery

The 5-(methylthio) group is not just a passive substituent; it is an active participant in the synthesis and derivatization of these compounds. Its ability to act as a leaving group in nucleophilic aromatic substitution reactions allows for the facile introduction of a wide range of functional groups at the 5-position. [1]This chemical versatility is invaluable for constructing large and diverse compound libraries, which are essential for high-throughput screening and structure-activity relationship (SAR) studies in the drug discovery process. [1]

Workflow: Mechanism of Action Elucidation

Caption: A typical workflow for elucidating the mechanism of action of 5-(methylthio)pyrimidine derivatives.

Conclusion

5-(Methylthio)pyrimidine derivatives represent a rich and diverse class of bioactive molecules with a wide range of potential mechanisms of action. Their ability to potently and selectively inhibit key cellular targets, particularly protein kinases, underscores their significant therapeutic potential in oncology and other diseases. The chemical tractability of the 5-(methylthio)pyrimidine scaffold ensures that it will remain a fertile ground for the discovery and development of novel therapeutic agents. Further research into the less explored mechanisms of action, such as their anti-inflammatory and bone-anabolic effects, is warranted and may open up new avenues for the treatment of a variety of human diseases.

References

-

Li, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2781-2793. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[1][4]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Molecules, 27(1), 296. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (n.d.). Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Results in Chemistry, 7, 101493. Retrieved from [Link]

-

Patil, H. S., et al. (2022). Design, synthesis of anticancer and anti-inflammatory 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Synthetic Communications, 52(10), 1335-1349. Retrieved from [Link]

-

El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Advances, 12(16), 9899-9917. Retrieved from [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). Molecules, 26(19), 6022. Retrieved from [Link]

-

Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(2), 677-694. Retrieved from [Link]

-

Bhuiyan, M. M. H., et al. (2006). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica, 56(4), 433-444. Retrieved from [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of the Chinese Chemical Society, 69(9), 1604-1616. Retrieved from [Link]

-

Ghorab, M. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(11), 7824-7835. Retrieved from [Link]

-

7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking. (2025). Retrieved from [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Current Organic Chemistry, 28. Retrieved from [Link]

-

Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. (n.d.). Retrieved from [Link]

-

Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022). International Journal of Health Sciences, 6(S2), 5228-5243. Retrieved from [Link]

-

Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427. Retrieved from [Link]

-

New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (n.d.). Retrieved from [Link]

-

Mapping the Landscape of Pyrimidine Derivatives as Antimicrobial Agents: A Bibliometric Analysis from 2015 to 2023. (n.d.). Afghanistan Journal of Infectious Diseases. Retrieved from [Link]

-

Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Advances in Biotechnology & Microbiology, 18(2). Retrieved from [Link]

-

THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2023). Journal of Emerging Technologies and Innovative Research, 10(9). Retrieved from [Link]

-

El-Naggar, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6697. Retrieved from [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(11), 2133-2156. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]